2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one
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Overview
Description
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a benzyl group at the second position, a chlorine atom at the sixth position, and a dihydroisoquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form a tetrahydroisoquinoline intermediate. This intermediate can then be chlorinated and oxidized to yield the desired compound.
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Pictet-Spengler Reaction
Reactants: Aromatic aldehyde, amine
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid
Intermediate: Tetrahydroisoquinoline
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Chlorination
Reactants: Tetrahydroisoquinoline intermediate, chlorine source (e.g., thionyl chloride)
Conditions: Room temperature or slightly elevated temperatures
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Oxidation
Reactants: Chlorinated intermediate, oxidizing agent (e.g., potassium permanganate)
Conditions: Basic medium, typically using sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one undergoes various chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Basic or acidic medium
Products: Oxidized derivatives, such as quinolinones
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Products: Reduced derivatives, such as tetrahydroisoquinolines
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Substitution
Reagents: Nucleophiles (e.g., amines, thiols)
Products: Substituted isoquinolines
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Conditions: Basic or acidic medium, room temperature or slightly elevated temperatures
Scientific Research Applications
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one has several scientific research applications, including:
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Chemistry
- Used as a building block for the synthesis of more complex isoquinoline derivatives.
- Employed in the study of reaction mechanisms and synthetic methodologies.
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Biology
- Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
- Used in the development of bioactive molecules and pharmaceuticals.
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Medicine
- Explored for its potential therapeutic applications, including as a lead compound for drug development.
- Studied for its interactions with biological targets and pathways.
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Industry
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
- Applied in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
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Binding to Enzymes
- Inhibiting or activating specific enzymes involved in metabolic pathways.
- Modulating enzyme activity to achieve desired biological effects.
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Interacting with Receptors
- Binding to cellular receptors and influencing signal transduction pathways.
- Altering receptor activity to produce therapeutic effects.
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Modulating Gene Expression
- Affecting the expression of genes involved in various biological processes.
- Regulating gene expression to achieve specific outcomes.
Comparison with Similar Compounds
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one can be compared with other similar compounds, such as:
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2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one
- Lacks the chlorine atom at the sixth position.
- May exhibit different chemical and biological properties.
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6-Chloro-2,3-dihydroisoquinolin-4(1H)-one
- Lacks the benzyl group at the second position.
- May have distinct reactivity and applications.
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2-Benzyl-6-chloroisoquinoline
- Lacks the dihydroisoquinolinone core.
- May possess unique chemical and biological characteristics.
Properties
CAS No. |
89097-79-0 |
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Molecular Formula |
C16H14ClNO |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-benzyl-6-chloro-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C16H14ClNO/c17-14-7-6-13-10-18(11-16(19)15(13)8-14)9-12-4-2-1-3-5-12/h1-8H,9-11H2 |
InChI Key |
ROWPRXGFODHMBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)C(=O)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
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